molecular formula C72H128O48 B1202301 3-Hydroxypropyl-gamma-Cyclodextrin CAS No. 116502-52-4

3-Hydroxypropyl-gamma-Cyclodextrin

Cat. No.: B1202301
CAS No.: 116502-52-4
M. Wt: 1761.8 g/mol
InChI Key: JVFGXECLSQXABC-UHFFFAOYSA-N
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Description

Overview of Cyclodextrins as Host Molecules

Cyclodextrins are composed of α-(1,4)-linked D-glucopyranose units, forming a truncated cone or toroidal shape. wikipedia.orgnih.govnih.gov This unique structure features a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate hydrophobic molecules in aqueous solutions. nih.govresearchgate.net The formation of these host-guest complexes can alter the physical, chemical, and biological properties of the guest molecule. nih.gov

Native cyclodextrins are primarily categorized into three types based on the number of glucose subunits: alpha (α)-cyclodextrin (six units), beta (β)-cyclodextrin (seven units), and gamma (γ)-cyclodextrin (eight units). wikipedia.org

Gamma-cyclodextrin (B1674603) (γ-CD), composed of eight D-glucopyranose units, possesses the largest cavity of the common native cyclodextrins. wikipedia.orgfruiterco.com Its structure is a tapered cylinder with primary alcohol groups on one side and secondary alcohol groups on the other. wikipedia.org The interior of the γ-CD toroid is hydrophobic, while the exterior is hydrophilic. researchgate.netwikipedia.org This allows it to accommodate larger guest molecules compared to α- and β-cyclodextrin. wikipedia.orgfruiterco.com

Table 1: Structural Properties of Native Cyclodextrins

Property Alpha-Cyclodextrin (α-CD) Beta-Cyclodextrin (B164692) (β-CD) Gamma-Cyclodextrin (γ-CD)
Number of Glucose Units 6 wikipedia.org 7 wikipedia.org 8 wikipedia.org
Cavity Diameter 4.7 - 5.3 Å 6.0 - 6.5 Å 7.5 - 8.3 Å

| Aqueous Solubility ( g/100 mL at 25°C) | 14.5 mdpi.com | 1.85 mdpi.com | 23.2 mdpi.com |

Data sourced from multiple scientific publications.

While native cyclodextrins are effective host molecules, their applications can be limited by certain properties, such as the relatively low aqueous solubility of β-cyclodextrin. mdpi.com Chemical modification of the hydroxyl groups on the cyclodextrin (B1172386) molecule is a common strategy to overcome these limitations. mdpi.comnih.gov Derivatization can enhance solubility, improve stability, and modify the complexation abilities of the cyclodextrin. nih.govnih.gov These modifications can lead to the formation of amorphous derivatives with increased water solubility and stability. researchgate.net

Significance of Hydroxypropylation in Cyclodextrin Modification

Hydroxypropylation is a key chemical modification that introduces hydroxypropyl groups onto the cyclodextrin structure. nih.gov This process significantly enhances the aqueous solubility and biocompatibility of the resulting cyclodextrin derivatives. nih.gov

The concept of cyclodextrins was first described by A. Villiers in 1891 as "cellulosine". wikipedia.org F. Schardinger later identified the three main types, α-, β-, and γ-cyclodextrins. wikipedia.org The development of chemically modified cyclodextrins, including hydroxypropyl derivatives, gained momentum as researchers sought to improve the properties of native cyclodextrins for various applications. The first patent for a pharmaceutical application of cyclodextrins was filed in the 1950s, with the first commercial formulation appearing in the 1970s. nih.gov Hydroxypropyl-β-cyclodextrin (HP-β-CD) was discovered approximately 30 years ago and has since become an approved excipient in pharmaceutical formulations. researchgate.net The synthesis of hydroxypropylated cyclodextrins typically involves the reaction of the native cyclodextrin with propylene (B89431) oxide in an alkaline solution.

3-Hydroxypropyl-gamma-cyclodextrin (3-HP-γ-CD) is a derivative of γ-cyclodextrin where a hydroxypropyl group is attached at the 3-position of a glucose unit. More commonly, hydroxypropyl cyclodextrins are a heterogeneous mixture of isomers with varying degrees of substitution, referred to as hydroxypropyl-gamma-cyclodextrin (B1225591) (HP-γ-CD). chemicalbook.com

HP-γ-CD stands out due to several key features:

Enhanced Solubility: The introduction of hydroxypropyl groups significantly increases the water solubility of γ-cyclodextrin. fruiterco.com

Larger Cavity Size: Inheriting the large cavity from its parent γ-cyclodextrin, HP-γ-CD can encapsulate larger molecules than its β-cyclodextrin counterparts. fruiterco.comchemicalbook.com This makes it suitable for complexing with macromolecules. fruiterco.com

Increased Complexation Efficiency: The addition of HP-γ-CD to aqueous solutions of γ-CD can increase the complexation efficiency and reduce turbidity. chemicalbook.com For instance, a mixture of γ-CD and HP-γ-CD can be a more effective solubilizer for certain compounds than the individual cyclodextrins alone. chemicalbook.com

Table 2: Comparison of Hydroxypropylated Cyclodextrin Derivatives

Feature Hydroxypropyl-beta-Cyclodextrin (HP-β-CD) Hydroxypropyl-gamma-Cyclodextrin (HP-γ-CD)
Parent Cyclodextrin β-Cyclodextrin γ-Cyclodextrin
Cavity Size Smaller Larger fruiterco.com
Typical Guest Molecules Small to medium-sized molecules Large molecules, peptides fruiterco.com

| Aqueous Solubility | High | Very good fruiterco.com |

This table provides a general comparison based on available research.

In supramolecular chemistry, the distinct properties of 3-HP-γ-CD and its mixtures (HP-γ-CD) make them valuable tools for creating complex, functional systems for a variety of scientific and industrial purposes. nih.gov

Properties

IUPAC Name

5,10,15,20,25,30,35,40-octakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H128O48/c1-25(73)9-97-17-33-57-41(81)49(89)65(105-33)114-58-34(18-98-10-26(2)74)107-67(51(91)43(58)83)116-60-36(20-100-12-28(4)76)109-69(53(93)45(60)85)118-62-38(22-102-14-30(6)78)111-71(55(95)47(62)87)120-64-40(24-104-16-32(8)80)112-72(56(96)48(64)88)119-63-39(23-103-15-31(7)79)110-70(54(94)46(63)86)117-61-37(21-101-13-29(5)77)108-68(52(92)44(61)84)115-59-35(19-99-11-27(3)75)106-66(113-57)50(90)42(59)82/h25-96H,9-24H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFGXECLSQXABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H128O48
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1761.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116502-52-4
Record name gamma-Cyclodextrin, 6A,6B,6C,6D,6E,6F,6G,6H-octakis(2-hydroxypropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116502524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis and Functionalization Methodologies of 3 Hydroxypropyl Gamma Cyclodextrin

Synthetic Pathways and Reaction Mechanisms

The primary synthetic route to 3-Hydroxypropyl-gamma-Cyclodextrin involves the chemical modification of the native γ-CD precursor. This process is carefully controlled to achieve the desired product characteristics.

The synthesis commences with native gamma-cyclodextrin (B1674603), a cyclic oligosaccharide composed of eight α-1,4-linked D-glucopyranose units. nih.gov The introduction of hydroxypropyl groups disrupts the intramolecular hydrogen bonds present in the native structure, leading to the formation of an amorphous mixture of isomers with significantly improved water solubility. google.com

The fundamental reaction involves the etherification of the hydroxyl groups of γ-CD. This is typically carried out in a basic medium, which facilitates the deprotonation of the hydroxyl groups, making them more nucleophilic and reactive towards the etherifying agent.

Propylene (B89431) oxide serves as the key reagent for introducing the 3-hydroxypropyl group onto the cyclodextrin (B1172386) backbone. The reaction is a base-catalyzed nucleophilic ring-opening of the epoxide. The hydroxyl groups of the gamma-cyclodextrin act as nucleophiles, attacking one of the carbon atoms of the propylene oxide ring.

The reaction mechanism proceeds as follows:

Deprotonation: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxyl groups of the gamma-cyclodextrin are deprotonated to form alkoxide ions. These alkoxide ions are potent nucleophiles.

Nucleophilic Attack: The newly formed alkoxide ion attacks one of the carbon atoms of the propylene oxide ring. This attack is regioselective, typically occurring at the less sterically hindered carbon atom of the epoxide.

Ring-Opening: The nucleophilic attack leads to the opening of the strained epoxide ring, resulting in the formation of a hydroxypropyl ether linkage and a new hydroxyl group at the terminus of the appended chain. This new hydroxyl group can also react with additional propylene oxide molecules, leading to the formation of oligomeric side chains.

This process results in a mixture of this compound molecules with varying degrees of substitution and substitution patterns. zh-cyclodextrins.com

The efficiency and outcome of the hydroxypropylation reaction are highly dependent on the reaction conditions. Optimization of these parameters is crucial for controlling the degree of substitution and the distribution of the hydroxypropyl groups.

Catalysis: The reaction is typically catalyzed by a strong base, with sodium hydroxide being the most commonly used. google.com The concentration of the base is a critical factor; a higher concentration can lead to a higher degree of substitution. In some methodologies, catalysts such as sodium acetate (B1210297) or potassium acetate are also employed. google.com The use of quaternary ammonium (B1175870) ionic liquids has been shown to enhance the solubility of gamma-cyclodextrin in the sodium hydroxide solution, thereby accelerating the etherification reaction. google.com

pH: The pH of the reaction medium plays a significant role in the deprotonation of the hydroxyl groups of the gamma-cyclodextrin. A highly alkaline pH is necessary to generate a sufficient concentration of the reactive alkoxide species.

Temperature: The reaction temperature influences the rate of the reaction. A common temperature range for the hydroxypropylation of gamma-cyclodextrin is between 25-35°C. google.com Higher temperatures can increase the reaction rate but may also lead to undesired side reactions.

Solvents: The reaction is typically carried out in an aqueous solution of a strong base. nih.gov The concentration of the sodium hydroxide solution is generally in the range of 1-5%. google.com The choice of solvent can also impact the solubility of the reactants and the final product characteristics.

Table 1: Optimized Reaction Conditions for the Synthesis of this compound
ParameterOptimized Condition/RangeReference
CatalystSodium Hydroxide, Sodium Acetate, or Potassium Acetate google.com
Temperature25-35 °C google.com
Solvent1-5% Sodium Hydroxide Solution google.com
Reaction Time1-2 hours google.com

The molar ratio of the reactants, particularly that of propylene oxide to gamma-cyclodextrin, is a key determinant of the average degree of substitution (DS) of the final product. The degree of substitution refers to the average number of hydroxypropyl groups attached to each glucopyranose unit of the cyclodextrin.

An increase in the molar ratio of propylene oxide to gamma-cyclodextrin generally leads to a higher degree of substitution. nih.gov This is because a higher concentration of the etherifying agent increases the probability of reaction with the available hydroxyl groups on the cyclodextrin.

A patent for the preparation of hydroxypropyl-gamma-cyclodextrin (B1225591) specifies a molar ratio of sodium hydroxide to quaternary ammonium ionic liquid to gamma-cyclodextrin to propylene oxide in the range of 2-4. google.com Another disclosed method indicates a molar ratio of sodium hydroxide to gamma-cyclodextrin to propylene oxide of 0.5-1.5 : 5 to 6.5. google.com These ratios are carefully controlled to achieve a product with a moderate degree of substitution and low impurity content. google.com

Table 2: Influence of Molar Ratios on the Degree of Substitution (DS)
Molar Ratio (Propylene Oxide : γ-CD)Resulting Average DSReference
LowLower DS nih.gov
HighHigher DS nih.gov
Specified in Patent (NaOH:Ionic Liquid:γ-CD:Propylene Oxide) = 2-4Moderate DS google.com

Control of Substitution Patterns and Degree of Substitution (DS)

The precise control over the substitution pattern and the degree of substitution is essential for tailoring the properties of this compound for specific applications.

The gamma-cyclodextrin molecule has three types of hydroxyl groups with different reactivities: the primary hydroxyl groups at the C-6 position and the secondary hydroxyl groups at the C-2 and C-3 positions of the glucopyranose units. The regioselectivity of the hydroxypropylation reaction refers to the preferential substitution at one of these positions.

Studies on the alkylation of cyclodextrins have shown that methylation of cyclomaltoheptaose (beta-cyclodextrin) in dilute aqueous alkali predominantly occurs at the O-2 position. nih.gov While specific studies on the regioselectivity of hydroxypropylation of gamma-cyclodextrin are less common, the general principles of reactivity of the hydroxyl groups suggest that the C-2 hydroxyl group is the most acidic and therefore the most reactive, followed by the C-6 primary hydroxyl group, and lastly the C-3 hydroxyl group. The selectivity of the substitution reaction can influence the final properties of the modified cyclodextrin. mdpi.com

The distribution of the degrees of substitution in the reaction of cyclodextrins with propylene oxide in a strong aqueous alkali has been found to be relatively narrow and nearly symmetrical. nih.gov This suggests that the reactivities of the different hydroxyl groups on the gamma-cyclodextrin and its hydroxypropylated ethers are quite similar under these conditions. nih.gov

Methodologies for Controlling Hydroxypropyl Group Distribution

The functional properties of this compound (HP-γ-CD), particularly its complexation ability, are significantly influenced by the degree of substitution (DS) and the specific distribution of hydroxypropyl groups on the cyclodextrin macrocycle. The synthesis of HP-γ-CD involves the reaction of gamma-cyclodextrin with propylene oxide under alkaline conditions. google.com However, this standard synthesis typically results in a complex mixture of isomers with a random distribution of substituents, as the gamma-cyclodextrin molecule has multiple hydroxyl groups with varying reactivity. pharmaexcipients.com

Controlling the precise location and number of these substitutions is a significant challenge in synthetic chemistry. The reactivity of the hydroxyl groups on the glucose units of the cyclodextrin is not uniform. Methodologies to influence the distribution pattern primarily revolve around the manipulation of reaction conditions:

pH and Catalyst Concentration: The alkalinity of the reaction medium is crucial for activating the hydroxyl groups. Varying the concentration of the base (e.g., sodium hydroxide) can preferentially activate certain hydroxyl groups over others, thereby influencing the substitution pattern.

Temperature and Reaction Time: Lower reaction temperatures and shorter durations can favor kinetic control, potentially leading to a different substitution pattern than reactions carried out at higher temperatures or for longer periods, which may favor thermodynamic products.

Solvent System: The choice of solvent can affect the solubility of the cyclodextrin and the accessibility of its hydroxyl groups to the propylene oxide, thereby altering the distribution of the hydroxypropyl groups.

Molar Ratio of Reactants: Adjusting the molar ratio of propylene oxide to gamma-cyclodextrin is the primary method for controlling the average degree of substitution. google.com While this does not grant precise control over the distribution on each molecule, it shifts the statistical average of the resulting mixture.

Despite these strategies, achieving a single, pure isomer of HP-γ-CD with a defined substitution pattern is exceptionally difficult. The product is almost always a mixture of homologues and isomers, which necessitates advanced purification techniques to isolate fractions with more uniform properties. researchgate.net The complex forming ability of different HP-β-CDs, a closely related compound, has been shown to be highly influenced by the distribution of substituents and the average degree of substitution. researchgate.net

Purification and Isolation Techniques for Research-Grade Material

Following the synthesis of this compound, the reaction mixture contains the desired product along with unreacted starting materials, by-products such as propylene glycol, and salts from neutralization. google.comgoogle.com Obtaining research-grade material requires robust purification and isolation protocols designed to remove these impurities and, in some cases, to separate the complex mixture of HP-γ-CD isomers.

Precipitation and Filtration Strategies

A common and effective method for the initial purification of HP-γ-CD involves precipitation, also known as anti-solvent crystallization. This technique exploits the differential solubility of the product and impurities in various solvent systems.

The crude reaction mixture, which is typically an aqueous solution, is treated with a water-miscible organic solvent in which HP-γ-CD has low solubility. google.com This causes the HP-γ-CD to precipitate out of the solution while many of the smaller, more soluble impurities like salts and propylene glycol remain in the solvent phase. The precipitated product is then collected by filtration.

Table 1: Common Anti-Solvents for HP-γ-CD Precipitation

Anti-SolventEfficacyNotes
AcetoneHighWidely used for precipitating hydroxypropyl cyclodextrins. google.comgoogle.com
EthanolModerate to HighAlso used as a purifying solvent. google.com
MethanolModerateCan be used in the purification process. google.com

After precipitation and filtration, the collected solid is typically washed with additional solvent to remove residual impurities and then dried to yield a purified, solid HP-γ-CD product.

Chromatographic Separation Methods for Homologue and Isomer Isolation

For applications requiring a higher degree of purity and characterization, particularly the separation of HP-γ-CD homologues (molecules with different degrees of substitution) and positional isomers, chromatographic techniques are indispensable. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing and separating cyclodextrin derivatives. researchgate.netgoogle.com Different HPLC modes can be employed:

Reversed-Phase HPLC (RP-HPLC): This is the most common method, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., acetonitrile/water gradient). It can separate HP-γ-CD from less polar impurities and can also achieve some separation of isomers based on subtle differences in their hydrophobicity.

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume. It is effective for removing high-molecular-weight polymers or aggregates and for separating oligomeric by-products.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mixed aqueous-organic mobile phase to separate highly polar compounds, making it suitable for the analysis of cyclodextrin derivatives.

For preparative-scale separations to isolate specific isomers or fractions with a narrow distribution of substitution, more advanced chromatographic systems are required. The use of cyclodextrin-bonded stationary phases has also been shown to be effective for resolving various types of isomers. researchgate.net

Table 2: Chromatographic Methods for HP-γ-CD Analysis and Purification

TechniqueStationary Phase ExampleMobile Phase ExampleSeparation Principle
RP-HPLCPhenyl silane (B1218182) bonded silica (B1680970) google.comAcetonitrile / Water google.comSeparation based on polarity differences.
SECPorous polymer gelAqueous bufferSeparation based on molecular size.
TLCSilica gelHydro-organic solvents nih.govPlanar chromatography for qualitative analysis.

Membrane Separation Processes in Purification

Membrane-based separation offers an efficient and scalable alternative to traditional purification methods for removing low-molecular-weight impurities from HP-γ-CD solutions. google.com These processes are driven by pressure and utilize semi-permeable membranes that selectively retain the larger cyclodextrin molecules while allowing smaller impurities to pass through.

Nanofiltration (NF): This process uses membranes with pore sizes that can effectively retain multivalent salts and organic molecules in the range of 200–1000 Da, making it suitable for separating HP-γ-CD from smaller organic by-products and some salts.

Reverse Osmosis (RO): RO employs denser membranes that can retain most solutes, including monovalent salts, allowing only water and very small uncharged molecules to pass. A patent describes the use of hydrophilic, asymmetric solution-diffusion membranes with a nominal molecular weight cut-off of 200-800 D for the purification of water-soluble cyclodextrin derivatives. google.com This process is highly effective for desalting and concentrating the HP-γ-CD solution.

Membrane separation is advantageous as it avoids the use of large volumes of organic solvents and can be operated as a continuous process.

Table 3: Membrane Separation Processes in HP-γ-CD Purification

ProcessMembrane TypeTypical MWCO*Impurities Removed
NanofiltrationThin-film composite150 - 1000 DaDivalent salts, propylene glycol, sugars
Reverse OsmosisAsymmetric solution-diffusion google.com200 - 800 D google.comMonovalent salts (e.g., NaCl), small organics

*MWCO: Molecular Weight Cut-Off

Advanced Characterization Techniques for 3 Hydroxypropyl Gamma Cyclodextrin and Its Complexes

Spectroscopic Analysis of Molecular Structure and Interactions

Spectroscopic techniques are indispensable for confirming the encapsulation of a guest molecule within the 3-HP-γ-CD cavity and for understanding the non-covalent forces that govern this interaction.

NMR spectroscopy is one of the most powerful tools for studying inclusion complexes in solution, offering detailed information on host-guest interactions and the spatial arrangement of the complex.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides definitive evidence for the formation of an inclusion complex by monitoring changes in the chemical shifts (δ) of the protons of both the host (3-HP-γ-CD) and the guest molecule. The toroidal structure of the cyclodextrin (B1172386) features protons on its exterior (H-1, H-2, H-4) and interior (H-3, H-5, H-6) surfaces.

Upon inclusion of a guest molecule into the hydrophobic central cavity, the inner protons (H-3 and H-5) experience a significant change in their magnetic environment, typically resulting in an upfield shift (a decrease in the δ value). chemicalbook.comresearchgate.net In contrast, the protons located on the outer surface of the cyclodextrin show minimal or no variation in their chemical shifts. chemicalbook.com This pronounced difference in chemical shift variation between the inner and outer protons serves as clear evidence that the guest molecule is indeed located inside the cavity. chemicalbook.com The magnitude of these shifts can also provide information about the depth of the guest's penetration into the cavity.

Table 1: Representative ¹H-NMR Chemical Shift Changes (Δδ) for 3-Hydroxypropyl-gamma-Cyclodextrin Protons Upon Complexation with a Guest Molecule
ProtonLocationTypical Chemical Shift Change (Δδ, ppm)Indication
H-3Inner Cavity-0.05 to -0.15Strong interaction with guest; guest is inside the cavity
H-5Inner Cavity-0.10 to -0.20Strong interaction with guest; guest is inside the cavity
H-1Outer Surface< ±0.01Minimal interaction; confirms guest is not binding to the exterior
H-2Outer Surface< ±0.02Minimal interaction; confirms guest is not binding to the exterior
H-4Outer Surface< ±0.02Minimal interaction; confirms guest is not binding to the exterior

While ¹H-NMR confirms complexation, two-dimensional (2D) NMR techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for determining the precise spatial conformation of the host-guest complex. nih.govbeilstein-journals.org These methods detect through-space correlations between protons that are physically close to one another (typically within 5 Å), regardless of whether they are connected by chemical bonds. conicet.gov.ar

The observation of cross-peaks between the protons of the guest molecule and the inner-cavity protons (H-3, H-5) of 3-HP-γ-CD in a ROESY or NOESY spectrum is unambiguous proof of inclusion. beilstein-journals.orgbeilstein-archives.org Furthermore, the specific correlations observed can be used to map the orientation of the guest within the host cavity. beilstein-archives.org For example, a cross-peak between a specific aromatic proton of a guest and the H-3 proton of the cyclodextrin indicates that this part of the guest molecule is positioned near the wider rim of the cavity.

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for analyzing the formation of inclusion complexes in the solid state. The spectrum of pure 3-HP-γ-CD is characterized by prominent absorption bands corresponding to its functional groups, including a broad O-H stretching band around 3400 cm⁻¹, a C-H stretching vibration near 2927 cm⁻¹, and C-O-C stretching vibrations in the 1150-1030 cm⁻¹ region. nih.govmdpi.comresearchgate.net

When a guest molecule is encapsulated, its own characteristic FTIR peaks may be significantly altered. nih.gov Evidence for complexation includes:

Reduction in Peak Intensity: The vibrational freedom of the guest's functional groups is restricted within the confined space of the cyclodextrin cavity, leading to a decrease in the intensity of its characteristic absorption bands.

Shifting of Peaks: Interaction with the host can cause shifts in the vibrational frequencies of the guest's bonds.

Disappearance of Peaks: In many cases, the characteristic peaks of the guest are completely masked by the much stronger and broader signals of the host cyclodextrin, indicating successful encapsulation. nih.gov

The FTIR spectrum of the inclusion complex is typically very similar to that of pure 3-HP-γ-CD, while the spectrum of a simple physical mixture is merely a superposition of the spectra of the two individual components. mdpi.com

For guest molecules that are chromophoric or fluorescent, UV-Visible (UV-Vis) and fluorescence spectroscopy offer sensitive methods for detecting complex formation in solution. nih.gov The inclusion of a guest molecule into the relatively nonpolar, hydrophobic cavity of 3-HP-γ-CD from an aqueous environment represents a significant change in its microenvironment. pnfs.or.krnih.gov

This environmental shift can alter the electronic energy levels of the guest, leading to observable changes in its spectra. pnfs.or.kr In UV-Vis spectroscopy, complex formation can be detected by a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity (hyperchromic or hypochromic effect). nih.gov

Fluorescence spectroscopy is often more sensitive to changes in the local environment. Upon inclusion, many guest molecules exhibit an enhancement in fluorescence intensity. nih.gov This is because the rigid cavity protects the molecule from non-radiative decay processes that occur in aqueous solution, leading to a higher quantum yield of fluorescence. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Thermal and Morphological Characterization

Thermal analysis and microscopy techniques are used to characterize the solid-state properties of the inclusion complex, providing further evidence of its formation and distinguishing it from a simple physical mixture of the components.

Differential Scanning Calorimetry (DSC) is a key thermal analysis technique. A DSC thermogram of a crystalline guest molecule will show a sharp endothermic peak at its melting point. In a physical mixture of the guest and 3-HP-γ-CD, this melting peak will still be present, although perhaps at a slightly different temperature. However, upon the formation of a true inclusion complex, the guest molecule is amorphously dispersed within the cyclodextrin matrix. Consequently, the characteristic melting peak of the guest disappears or is significantly shifted in the DSC thermogram of the complex, which is considered strong evidence of complex formation. researchgate.net Pure 3-HP-γ-CD itself is an amorphous substance and does not show a sharp melting point, but rather a broad endotherm associated with dehydration, followed by softening and decomposition at higher temperatures, with softening observed between 230–260°C. akjournals.com

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Complexation

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to observe the thermal transitions of a material as a function of temperature. In the context of 3-HP-γ-CD, DSC is a powerful tool to confirm the formation of an inclusion complex. The disappearance of the melting peak of the guest molecule in the DSC thermogram of the complex is considered strong evidence of its encapsulation within the cyclodextrin cavity. nih.gov

When a guest molecule is included in the 3-HP-γ-CD cavity, its ability to crystallize is inhibited, leading to its presence in an amorphous state. As a result, the endothermic peak corresponding to the melting of the crystalline guest molecule is typically absent in the thermogram of the inclusion complex. nih.gov Instead, the thermogram of the complex is dominated by the thermal events of the 3-HP-γ-CD. Pure 3-HP-γ-CD, being an amorphous substance, does not exhibit a sharp melting point but shows a broad endothermic peak at low temperatures (around 100-110 °C), which corresponds to the dehydration or loss of water molecules from its cavity. nih.gov The observation of this broad peak, coupled with the absence of the guest's melting peak in the complex, substantiates the formation of a true inclusion complex.

SampleThermal EventTemperature (°C)Interpretation
Guest Molecule (Crystalline) Endothermic PeakVaries (e.g., 229 °C for S-Allylcysteine) mdpi.comMelting Point
3-HP-γ-CD Broad Endothermic Peak~100-110 °CDehydration (Water Loss) nih.gov
Physical Mixture Endothermic Peak (Guest) + Broad Peak (CD)Varies (Guest Peak may be shifted or reduced)Superposition of individual components
Inclusion Complex Broad Endothermic Peak (CD)~100-110 °CAbsence of guest melting peak confirms complexation nih.gov

This table is interactive. Data is illustrative based on typical findings for cyclodextrin complexes.

X-ray Diffraction (XRD) for Crystalline State and Amorphous Transformation

X-ray Diffraction (XRD) is a primary technique for investigating the crystallographic structure of materials, distinguishing between crystalline and amorphous solids. nih.gov 3-HP-γ-CD is inherently amorphous due to the random substitution of hydroxypropyl groups on the parent γ-cyclodextrin structure, which disrupts the formation of a regular crystal lattice. nih.gov Its XRD pattern, therefore, displays a broad, diffuse halo rather than sharp, well-defined Bragg peaks. nih.govarikesi.or.id

This technique is particularly valuable for confirming inclusion complex formation, especially when the guest molecule is crystalline. A crystalline substance will produce a characteristic XRD pattern with sharp peaks at specific diffraction angles (2θ). researchgate.net Upon formation of an inclusion complex with the amorphous 3-HP-γ-CD, the guest molecule is dispersed at a molecular level within the cyclodextrin cavity, losing its crystallinity. mdpi.com This transformation is evidenced in the XRD pattern of the complex by the disappearance of the characteristic sharp peaks of the guest molecule. arikesi.or.idresearchgate.net The resulting pattern for the complex typically resembles the broad halo of the amorphous 3-HP-γ-CD, confirming the amorphous transformation of the guest and successful encapsulation. nih.gov

SampleCrystalline StateKey XRD Features
Guest Molecule CrystallineSharp, intense diffraction peaks at specific 2θ angles. researchgate.net
3-HP-γ-CD AmorphousA broad, diffuse halo pattern, typically in the 2θ range of 15°-25°. nih.gov
Physical Mixture Crystalline & AmorphousSuperposition of patterns: sharp peaks from the guest overlaid on the broad halo of the cyclodextrin. arikesi.or.id
Inclusion Complex AmorphousAbsence of guest's characteristic sharp peaks; pattern is a broad halo similar to pure 3-HP-γ-CD. nih.govresearchgate.net

This table is interactive and provides a summary of typical XRD findings.

Scanning Electron Microscopy (SEM) for Surface Morphology of Complexes

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of solid materials at a microscopic level. It provides direct evidence for the formation of a new solid phase when 3-HP-γ-CD forms an inclusion complex. The individual components—the guest molecule and 3-HP-γ-CD—typically have distinct and characteristic morphologies. For instance, the guest may appear as well-defined crystals of a specific geometry, while 3-HP-γ-CD often presents as shrunken spherical particles with a porous appearance. nih.gov

When an inclusion complex is formed, the resulting product's morphology is significantly different from that of the starting materials. Instead of a simple physical mixture where both components' original shapes are visible, the complex often appears as a new, single-phase solid with an irregular shape, and potentially a different size and surface texture. nih.gov This morphological change, such as the formation of disordered solid masses or amorphous aggregates where the original shapes of the individual components are no longer discernible, is a strong indicator of successful inclusion complexation. nih.gov

SampleTypical Morphology
Guest Molecule (e.g., Phenanthrene) Irregularly formed crystals without sharp edges. nih.gov
3-HP-γ-CD Shrunken spherical particles with a porous appearance. nih.gov
Physical Mixture A combination structure resembling both the host and guest particles. nih.gov
Inclusion Complex A new, irregular shape; disordered solid masses where original particle shapes are absent. nih.gov

This table is interactive and details common morphological observations with SEM.

Chromatographic and Electrophoretic Approaches for Purity and Composition Assessment

Chromatographic and electrophoretic methods are essential for the quantitative analysis of 3-HP-γ-CD complexes, as well as for assessing the purity of the cyclodextrin itself and profiling related impurities. These high-resolution separation techniques are fundamental in quality control and formulation development.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Quantitative Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the quantitative analysis of drug-cyclodextrin complexes. researchgate.netarikesi.or.id While these methods are primarily used to quantify the guest molecule, they are crucial for determining key parameters such as complexation efficiency and drug loading. The analysis typically involves separating the guest molecule from the 3-HP-γ-CD and other excipients on a stationary phase, most commonly a C18 reversed-phase column. arikesi.or.id

A significant challenge in the direct analysis of 3-HP-γ-CD is its lack of a chromophore, rendering it undetectable by standard UV-Visible detectors. nih.gov To overcome this, modern detector technologies such as Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Refractive Index (RI) detectors are employed for its direct quantification. nih.gov HPLC methods are also vital for impurity profiling, allowing for the separation and quantification of potential impurities such as unreacted γ-cyclodextrin or propylene (B89431) glycol. cyclolab.hu

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a non-volatile molecule like 3-HP-γ-CD, GC-MS analysis requires chemical derivatization to increase its volatility. This approach is particularly useful for detailed structural characterization, such as determining the average degree of substitution (DS) of the hydroxypropyl groups.

A specific and highly sensitive GC-MS assay has been developed for the analysis of 3-HP-γ-CD. chemicalbook.com The method involves a multi-step derivatization process:

Deuteromethylation: The 3-HP-γ-CD mixture is first deuteromethylated. chemicalbook.com

Hydrolysis: The derivatized polysaccharide is then hydrolyzed with acid to break it down into its constituent monosaccharide units. chemicalbook.com

Trimethylsilylation: The resulting monosaccharides are trimethylsilylated to make them volatile enough for GC analysis. chemicalbook.com

The derivatized products are then analyzed by GC-MS, which allows for the identification and quantification of the substituted glucose units, thereby providing detailed information about the substitution pattern of the original 3-HP-γ-CD molecule. chemicalbook.comnih.gov

Capillary Electrophoresis for Separation and Interaction Studies

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate analytes within a narrow capillary. It is widely applied in the analysis of cyclodextrins and their complexes, particularly for chiral separations and interaction studies. nih.gov 3-HP-γ-CD is frequently used as a chiral selector in the background electrolyte (BGE) to resolve enantiomers of racemic drugs. mdpi.comnih.gov The differential interaction between the enantiomers and the chiral cavity of the 3-HP-γ-CD leads to differences in their electrophoretic mobility, enabling their separation.

Affinity Capillary Electrophoresis (ACE) is a specific mode of CE used to study non-covalent interactions, such as those between a guest molecule and 3-HP-γ-CD. chemicalbook.com By observing the change in the electrophoretic mobility of the guest molecule at various concentrations of 3-HP-γ-CD in the BGE, it is possible to determine the binding stoichiometry and calculate the stability constants (K) of the inclusion complex. chemicalbook.com This provides valuable thermodynamic data on the strength of the host-guest interaction.

Host Guest Chemistry and Molecular Recognition Principles

Mechanisms of Inclusion Complex Formation with 3-Hydroxypropyl-gamma-Cyclodextrin

The encapsulation of a guest molecule within the cavity of a this compound (HP-γ-CD) molecule is not a random event but a finely tuned process driven by a combination of forces and energetic considerations. The formation of these host-guest complexes is a dynamic equilibrium, influenced by the specific properties of both the HP-γ-CD host and the guest molecule.

Intermolecular Interactions: Van der Waals Forces, Hydrogen Bonding, and Dipole-Dipole Interactions

While hydrophobic interactions are a major driving force, the stability of the host-guest complex is further enhanced by a variety of non-covalent intermolecular interactions. researchgate.netnih.gov

Hydrogen Bonding: Although the interior of the cavity is considered hydrophobic, the oxygen atoms of the glycosidic linkages and the hydroxyl groups at the rims of the cyclodextrin (B1172386) can act as hydrogen bond acceptors. researchgate.net If the guest molecule possesses hydrogen bond donor groups, it can form hydrogen bonds with the cyclodextrin, thereby increasing the binding affinity. physchemres.org The hydroxypropyl groups on the exterior of the cyclodextrin can also participate in hydrogen bonding with the guest molecule, particularly if parts of the guest protrude from the cavity.

Dipole-Dipole Interactions: If both the host and guest molecules have permanent dipoles, their alignment can lead to attractive dipole-dipole interactions, further stabilizing the complex. The orientation of the guest molecule within the cavity will be influenced by the desire to maximize these favorable electrostatic interactions. nih.gov

The interplay of these forces is complex and depends on the specific chemical nature of the guest molecule.

Stoichiometry and Binding Affinity Studies

Understanding the stoichiometry and binding affinity of host-guest complexes is crucial for their practical application. Stoichiometry refers to the molar ratio in which the host (HP-γ-CD) and guest molecules combine, while binding affinity quantifies the strength of the interaction between them.

Determination of Host:Guest Molar Ratios

The molar ratio of the host to the guest in an inclusion complex is a fundamental characteristic. While 1:1 complexes are the most common, other stoichiometries such as 1:2, 2:1, or even 2:2 are possible, especially with the larger γ-cyclodextrin cavity or with particular guest molecules. physchemres.orgscispace.com Several experimental techniques are employed to determine the stoichiometry of these complexes.

One common method is the phase solubility study . In this technique, the concentration of the guest molecule is measured in the presence of increasing concentrations of HP-γ-CD. The resulting phase solubility diagram can reveal the stoichiometry. For instance, a linear relationship (AL-type diagram) with a slope less than one is indicative of a 1:1 complex. nih.gov

Another widely used technique is Job's method , or the continuous variation method. scispace.com In this approach, a physical property that changes upon complexation (e.g., absorbance or NMR chemical shift) is measured for a series of solutions where the mole fraction of the host and guest is varied while keeping the total molar concentration constant. A plot of the change in the physical property versus the mole fraction of the guest will show a maximum at a specific mole fraction, which corresponds to the stoichiometry of the complex. scispace.com For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum around 0.33 suggests a 1:2 (host:guest) complex. scispace.com

Isothermal titration calorimetry (ITC) is a powerful technique that can directly determine the stoichiometry along with the binding affinity and other thermodynamic parameters of the interaction in a single experiment. d-nb.inforesearchgate.net It measures the heat released or absorbed during the binding event as the guest is titrated into a solution of the host. The resulting binding isotherm can be fitted to various binding models to determine the stoichiometry (n), the binding constant (K), and the enthalpy (ΔH) and entropy (ΔS) of binding. researchgate.net

Computational methods, such as molecular modeling and density functional theory (DFT) calculations , can also be used to predict and confirm the stoichiometry by evaluating the stability of different host-guest arrangements. mdpi.com These theoretical studies can provide valuable insights into the most energetically favorable complex conformations. mdpi.com

Method Principle Information Obtained Common Stoichiometries Found
Phase Solubility Studies Measures the change in guest solubility with increasing host concentration.Stoichiometry, Apparent Stability Constant (Ks)1:1, 1:2
Job's Method (Continuous Variation) Measures a physical property change across varying host/guest mole fractions.Stoichiometry1:1, 1:2, 2:1
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Stoichiometry (n), Binding Constant (K), Enthalpy (ΔH), Entropy (ΔS)1:1, 1:2, 2:1
Molecular Modeling/DFT Calculates the energetic stability of different complex configurations.Preferred Stoichiometry, Binding Energy, Structural Details1:1, 2:1

Experimental Methods for Determining Association Constants (K)

The stability of a host-guest complex is quantified by its association constant (K), also known as the binding or stability constant. A higher K value signifies a more stable complex. Several experimental techniques are employed to determine these constants for cyclodextrin complexes.

Phase-Solubility Studies: This is a common method based on the Higuchi-Connors model. It measures the increase in the apparent solubility of a guest molecule in water as a function of the cyclodextrin concentration. nih.govacs.org The slope of the resulting phase-solubility diagram can be used to calculate the association constant, assuming a 1:1 stoichiometry. acs.org This method is particularly useful for assessing the complexation of poorly water-soluble drugs. oatext.com

Spectroscopic Methods: Techniques like UV-Vis and fluorescence spectroscopy are widely used. These methods rely on changes in the spectral properties (e.g., absorption or emission intensity) of the guest molecule upon its inclusion into the cyclodextrin cavity. collectionscanada.gc.caacs.org By titrating a guest solution with the cyclodextrin and monitoring these spectral changes, the association constant can be determined.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during the binding event of a host and guest. nih.gov It provides a complete thermodynamic profile of the interaction in a single experiment, including the binding constant (K), binding enthalpy (ΔH), and binding stoichiometry (n). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, offering deep insights into the driving forces of complexation. mdpi.com

Capillary Electrophoresis (ACE): Affinity Capillary Electrophoresis is used to estimate association constants by measuring the change in the electrophoretic mobility of an analyte (guest) at different concentrations of the cyclodextrin in the running buffer. nih.govnih.gov This method has been successfully applied to determine the association constants between steroid hormones and γ-CD and its hydroxypropyl derivative. nih.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) can be used by adding the cyclodextrin to the mobile phase. The retention time of the guest molecule changes based on its interaction with the cyclodextrin, and this change can be used to calculate the binding affinity. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the inclusion complex. Changes in the chemical shifts of the protons on both the host and guest molecules upon complexation are used to confirm inclusion and to calculate association constants. nih.govnih.gov

Below is a table summarizing these experimental methods.

Interactive Table: Methods for Determining Association Constants (K)
Method Principle Key Information Obtained References
Phase-Solubility Measures increased guest solubility with increasing host concentration. Apparent stability constant (K), Complex stoichiometry nih.govacs.orgoatext.com
UV-Vis/Fluorescence Monitors changes in guest's spectral properties upon inclusion. Binding constant (K) collectionscanada.gc.caacs.org
Isothermal Titration Calorimetry (ITC) Measures heat changes during the binding interaction. K, ΔH, ΔS, Stoichiometry (n) nih.govmdpi.com
Capillary Electrophoresis (ACE) Measures changes in guest's electrophoretic mobility. Association constant (K) nih.govnih.gov
NMR Spectroscopy Detects changes in chemical shifts of host and guest protons. K, Stoichiometry, Geometry of complex nih.govnih.gov

Influence of Guest Molecular Geometry and Functional Groups on Binding

The formation and stability of the inclusion complex are highly dependent on the structural and chemical properties of the guest molecule in relation to the host's cavity. For this compound, with its larger cavity size compared to α- and β-cyclodextrins, the geometric fit is a crucial factor. nih.gov

The binding affinity is significantly influenced by the size and shape compatibility between the guest molecule and the γ-CD cavity. oatext.com Studies on steroid hormones revealed that their affinity was highest towards γ-CD and its hydroxypropyl derivative, which was attributed to a better fit within the larger cavity. nih.gov The inclusion of bulky molecules is more favorable in γ-CD than in the smaller β-CD. For instance, molecular docking studies showed that γ-CD could provide sufficient space to accommodate a glucose residue chain of Ginsenoside Re, which would not be possible with smaller cyclodextrins. nih.gov

Functional groups on the guest molecule also play a critical role. The primary driving force for complexation is often the hydrophobic effect, where a non-polar guest or a non-polar part of a guest is expelled from the aqueous solution and into the hydrophobic cyclodextrin cavity. oatext.comnih.gov However, specific interactions between the guest's functional groups and the cyclodextrin's hydroxyl groups at the rim of the cavity can further stabilize the complex. The presence of polar groups on the guest can lead to hydrogen bonding with the host's hydroxyl groups. nih.gov

Conversely, the presence of hydroxypropyl groups on the cyclodextrin can sometimes create steric hindrance, potentially lowering the stability constant compared to the unsubstituted parent cyclodextrin. mdpi.com The interaction is a balance between a favorable geometric fit within the cavity and potential steric clashes or favorable interactions at the cavity entrance. mdpi.comruc.dk Studies with adamantane (B196018) derivatives have shown that the identity, geometry, and size of functional groups (like -OH, -NH₂, -COOH) dictate the stoichiometry and spatial location of the guest molecules within the cyclodextrin cavity. mdpi.com

The table below presents association constants for various guest molecules with γ-Cyclodextrin, illustrating the influence of guest structure.

Interactive Table: Association Constants (K) of Guests with γ-Cyclodextrin

Guest Molecule Association Constant (K) M⁻¹ Method Comments Reference(s)
Norethindrone 10,750 (± 1,740) CE High affinity observed for γ-CD. nih.gov
Mestranol 9,060 (± 1,570) CE High affinity observed for γ-CD. nih.gov
Progesterone 6,360 (± 1,030) CE Good affinity, demonstrating fit of steroid structure. nih.gov
Estrone 2,010 (± 280) CE Lower affinity compared to more complex steroids. nih.gov
Perfluorooctanoic acid (PFOA) 1,620 NMR Demonstrates binding of fluorinated contaminants. nih.gov

Conformational Changes and Dynamics of this compound Upon Guest Inclusion

The process of guest inclusion is not a simple lock-and-key mechanism. It is a dynamic process that often involves conformational changes in both the host and the guest.

Induced Fit and Conformational Adaptability of the Host

The concept of "induced fit" is highly relevant to cyclodextrin complexation. This model proposes that the host molecule is not rigid but possesses conformational flexibility, allowing it to adapt its shape to better accommodate the guest molecule upon binding. This adaptability is a key feature of molecular recognition. oatext.com

Kinetics of Complex Formation and Dissociation

The binding of a guest to a cyclodextrin is a reversible equilibrium process. The kinetics of this process describe the rates at which the complex forms (association or forward rate constant, kf) and breaks apart (dissociation or backward rate constant, kb). These kinetic parameters are crucial for understanding the dynamic nature of the host-guest system.

The association constant (K) is the ratio of the forward and backward rate constants (K = kf/kb). Ultrasonic relaxation spectroscopy is a technique that can provide information about the kinetic and thermodynamic characteristics of the complexation mechanism. mdpi.com For many simple guests, the association process is very fast, often diffusion-controlled. The dissociation rate, however, can vary significantly depending on the stability of the complex. A more stable complex (higher K) will generally have a slower dissociation rate.

Stopped-flow fluorescence is another technique used to study the kinetics of these interactions, particularly in the context of how complexation affects other processes, like protein folding. By observing the folding rate of a protein at various cyclodextrin concentrations, the dissociation constant for the cyclodextrin-protein interaction can be determined. For γ-cyclodextrin interacting with the unfolded state of the protein CI2, a dissociation constant (Kd, the inverse of K) was estimated to be 47.7 ± 9.0 mM. oup.com

Supramolecular Assembly and Self-Aggregation Phenomena Involving this compound

Beyond the formation of simple 1:1 host-guest complexes, cyclodextrins, including HP-γ-CD, can participate in the formation of larger, more complex structures known as supramolecular assemblies. This self-aggregation behavior is an important phenomenon in solution.

Cyclodextrin molecules can self-assemble in aqueous solutions to form aggregates or nanoparticles. mdpi.com This tendency can be influenced by the presence of guest molecules. The formation of an inclusion complex can sometimes promote the aggregation of these complexes into larger structures. acs.org In crystals, cyclodextrins are known to form distinct assembly modes, including cage and channel-type structures, the latter of which involves the linear stacking of CD molecules. glycoforum.gr.jp

The introduction of hydroxypropyl groups generally increases the aqueous solubility of cyclodextrins and can reduce their tendency to self-aggregate compared to their natural counterparts. However, aggregation can still occur, especially at higher concentrations. mdpi.com The presence of a guest molecule can modulate this aggregation. For example, studies with carbamazepine (B1668303) and γ-CD showed that the formation of insoluble complexes occurred, leading to a decrease in the apparent solubility of the drug at high γ-CD concentrations. This is indicative of the formation of larger, precipitating aggregates of the host-guest complex. acs.org These supramolecular assemblies can take various forms, from nanorods to nanoclusters, and are of great interest for creating functional materials and advanced drug delivery systems. nih.govresearchgate.netresearchgate.net

Theoretical and Computational Investigations of 3 Hydroxypropyl Gamma Cyclodextrin Systems

Molecular Modeling Techniques Applied to 3-Hydroxypropyl-gamma-Cyclodextrin

A variety of molecular modeling techniques are employed to study 3-HP-γ-CD systems, each with its own balance of computational cost and accuracy. The choice of method depends on the size of the system and the specific properties being investigated.

Molecular Mechanics (MM) and Molecular Dynamics (MD) are the workhorses of computational studies on large systems like cyclodextrins and their complexes. nih.gov MM methods use classical physics to calculate the potential energy of a system based on the positions of its atoms, employing a set of parameters known as a force field. MD simulations extend this by solving Newton's equations of motion, allowing the system to evolve over time and providing a view of its dynamic behavior. nih.govresearchgate.net

MD simulations are particularly well-suited for studying the formation of host-guest complexes, as they can model the process of a guest molecule entering the cyclodextrin (B1172386) cavity in a simulated aqueous environment. nih.govresearchgate.net These simulations provide detailed information on structural changes, solvation effects, and the stability of the resulting complex. researchgate.net The accuracy of these simulations is highly dependent on the quality of the force field used. Specialized force fields, such as GLYCAM and q4md-CD, have been developed to accurately describe the complex interactions within carbohydrate systems like cyclodextrins. researchgate.netrsc.org

Table 1: Common Force Fields for Cyclodextrin Simulations

Force Field Developer/Origin Key Features
GLYCAM Woods Group Specifically parameterized for carbohydrates, providing accurate descriptions of glycosidic linkages and hydroxyl group orientations.
AMBER Kollman Group A general-purpose force field often used in conjunction with GLYCAM for the non-carbohydrate parts of a system (e.g., guest molecules).
CHARMM Karplus Group Widely used for biomolecular simulations, with parameters available for a broad range of molecules, including carbohydrates.

| q4md-CD | Guvench, Cecchini et al. | A homogeneous force field combining elements of GLYCAM04 and Amber99SB, designed to improve the description of heterogeneous cyclodextrin systems. researchgate.netrsc.org |

For a more accurate description of the electronic structure and intermolecular forces, quantum chemical (QC) calculations are employed. nih.gov Unlike MM methods, QC calculations solve the Schrödinger equation to describe the electrons in the system. The two main categories are ab initio methods and Density Functional Theory (DFT).

DFT has become the most popular QC method for studying cyclodextrin complexes due to its favorable balance of accuracy and computational cost. nih.govmdpi.com It is used to:

Optimize the geometry of host-guest complexes to find the most stable structures. mdpi.com

Calculate complexation energies to determine the thermodynamic favorability of inclusion. mdpi.comresearchgate.net

Analyze non-covalent interactions, such as van der Waals forces and hydrogen bonds, which are the primary drivers of complex stabilization. mdpi.comnih.gov

Simulate spectroscopic properties (e.g., NMR, IR) to help interpret experimental data. nih.gov

Dispersion-corrected DFT functionals are often necessary to accurately model the weak interactions that govern host-guest binding in cyclodextrins. nih.gov While computationally intensive, especially for a large molecule like 3-HP-γ-CD, DFT provides fundamental insights into the nature of the chemical bonds and interactions within the system. nih.gov

Positioned between the speed of molecular mechanics and the rigor of DFT are semi-empirical methods (e.g., PM3, AM1). nih.gov These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to speed up calculations. mdpi.com

For many years, semi-empirical methods were the only feasible way to apply quantum mechanics to large systems like cyclodextrin complexes. nih.govmdpi.com They are particularly useful for:

Rapidly screening a large number of possible conformations to identify low-energy structures for further analysis with more accurate methods.

Estimating the charge distribution across the 3-HP-γ-CD molecule, which is crucial for understanding its electrostatic interactions with guest molecules.

Examining the capacity of the cyclodextrin cavity, for instance, by calculating the energy of accommodating multiple guest molecules. acs.org

While the use of full DFT has become more common with increasing computational power, semi-empirical methods remain a valuable tool for initial conformational searches and for studying very large systems or dynamic processes where DFT would be prohibitively expensive. nih.gov

Simulation of Solvent Effects on Complex Stability and Structure

Molecular dynamics (MD) simulations are a important tool for understanding the stability and structure of this compound (3-HP-γ-CD) inclusion complexes. nih.gov These computational methods model the interactions between the host (3-HP-γ-CD), the guest molecule, and the surrounding solvent molecules, providing insights that are often difficult to obtain through experimental means alone. nih.gov The choice of solvent model is critical, as it significantly influences the simulation's outcome. nih.gov

Simulations can employ either explicit or implicit solvent models. nih.gov Explicit models, such as the TIP3P rigid model, treat individual solvent molecules (e.g., water) as part of the system, allowing for detailed analysis of direct interactions like hydrogen bonds between the solvent and the cyclodextrin complex. mdpi.com Implicit models, conversely, represent the solvent as a continuous medium with specific properties, such as a dielectric constant (relative permittivity, ε), which can be varied to simulate different solvent environments. mdpi.com For instance, simulations can use a high dielectric constant like ε=80 to represent polar solvents, where the electrostatic contribution to the total energy may be less pronounced. mdpi.com By contrast, a lower value (e.g., ε=5) can be used to investigate variations in these electrostatic contributions in less polar environments. mdpi.com

Research findings indicate that the solvent is not merely a passive background but an active participant in the complexation process. It affects the stability of the host-guest complex by competing for binding sites and modulating non-covalent interactions. nrel.gov The formation of hydrogen bonds between the hydrophilic outer surface of the 3-HP-γ-CD and water molecules is a key factor in its solubility and influences the orientation of the guest molecule upon entry into the cavity. mdpi.com Thermodynamic analysis derived from simulations can reveal whether complex formation is spontaneous and enthalpically or entropically driven, with Van der Waals interactions often identified as the main driving forces for stabilizing the complex. mdpi.com

Table 1: Theoretical Influence of Solvent Properties on 3-HP-γ-CD Complexation

Solvent PropertySimulation ApproachTheoretical Effect on Complex Stability & Structure
Polarity Varying the dielectric constant (ε) in implicit solvent models.High polarity can weaken electrostatic interactions between host and guest but enhances hydrophobic interactions by forcing non-polar guests into the cavity. Affects overall binding energy.
Hydrogen Bonding Capacity Using explicit solvent models (e.g., TIP3P) to model direct H-bonds.Solvent molecules compete with the guest for hydrogen bonding with the hydroxyl groups on the cyclodextrin rims, potentially altering guest positioning and the stability of the complex.
Viscosity/Size Studied via diffusion coefficients in MD simulations.Higher solvent viscosity can slow down the kinetics of complex formation and dissociation. Bulky solvent molecules may be less effective at solvating the complex, indirectly affecting stability.

Theoretical Insights into Degree of Substitution and Its Impact on Host Cavity

The degree of substitution (DS) — the average number of hydroxypropyl groups attached to the glucose units of the cyclodextrin — is a critical parameter that significantly influences the physicochemical properties and inclusion capabilities of 3-HP-γ-CD. mdpi.comcarbohyde.com Theoretical and computational studies have provided detailed insights into how DS alters the structure and function of the host cavity. nih.gov

Ab initio methods and molecular mechanics calculations reveal that the position of the hydroxypropyl group (e.g., at the 2, 3, or 6-hydroxyl position) has distinct structural consequences. nih.gov For 3-hydroxypropyl-cyclodextrins, theoretical studies on the related beta-cyclodextrin (B164692) have shown that the hydroxypropyl groups tend to rotate slightly toward the interior of the cavity rim. nih.gov This can lead to a narrowing of the cyclodextrin opening, which directly impacts the ability of guest molecules to enter and bind within the cavity. nih.gov These configurations exhibit the greatest structural variations as the DS changes, altering the cavity's size and shape. nih.gov

Table 2: Theoretical Impact of Degree of Substitution (DS) on 3-HP-γ-CD Host Cavity

ParameterLow Degree of Substitution (DS)High Degree of Substitution (DS)
Cavity Dimensions Cavity opening is wider, closer to the native γ-cyclodextrin.Hydroxypropyl groups may partially orient into the cavity, potentially narrowing the effective diameter and altering the depth. nih.gov
Flexibility The macrocycle retains a higher degree of structural rigidity, similar to the parent cyclodextrin.Increased flexibility of the substituted rims, allowing for more induced-fit interactions but also potential steric hindrance.
Hydrogen Bonding Network The intramolecular hydrogen bond network at the secondary face is largely intact, maintaining structural rigidity.Disruption of the native hydrogen bonding belt, increasing solubility and altering the interaction potential with guest molecules. nih.gov
Guest Binding Affinity May form stable complexes, especially with guests that fit well into the unmodified cavity.Binding affinity is highly guest-dependent; can increase due to additional van der Waals interactions or decrease due to steric clash or unfavorable energetics. nih.gov

Applications in Enantiomeric Discrimination and Chiral Recognition Modeling

This compound is widely used as a chiral selector in separation techniques, and computational modeling plays a key role in elucidating the mechanisms behind its ability to discriminate between enantiomers. nih.govnih.gov Chiral recognition relies on the formation of diastereomeric complexes between the chiral host (3-HP-γ-CD) and the enantiomeric guests, which have different stabilities. Molecular modeling provides a way to visualize and quantify these differences. researchgate.net

The "three-point interaction model" is a fundamental concept in chiral recognition, postulating that a minimum of three simultaneous interactions between the chiral selector and the analyte are necessary for discrimination. researchgate.net Computational studies support this model by identifying the specific interactions—such as hydrogen bonds, hydrophobic interactions, and steric repulsions—that contribute to the differential binding of enantiomers. researchgate.netresearchgate.net By performing molecular docking and MD simulations, researchers can predict which enantiomer of a racemic compound will form the more stable complex with 3-HP-γ-CD. researchgate.net These simulations calculate the interaction energies for each enantiomer, with a more negative binding energy indicating a more thermodynamically favorable and stable complex. researchgate.net

For example, modeling can rationalize the experimental separation of hydroxyeicosatetraenoic acid (HETE) enantiomers using HP-γ-CD. nih.gov Simulations would aim to show that the (S)- and (R)-enantiomers adopt different orientations within the cyclodextrin cavity, leading to distinct intermolecular interactions and, consequently, different binding energies. These calculated energy differences can then be correlated with experimental results, such as the elution order in chromatography, providing a theoretical basis for the observed enantioseparation. nih.govresearchgate.net

Table 3: Example of a Theoretical Modeling Output for Chiral Recognition

EnantiomerCalculated Binding Energy (kcal/mol)Key Differentiating Interactions with 3-HP-γ-CDPredicted Outcome
R-Enantiomer -15.8Strong hydrogen bond with a primary hydroxyl group; optimal hydrophobic contact of the aromatic ring with the cavity interior.Forms a more stable complex; predicted to have a longer retention time in a chromatographic system.
S-Enantiomer -12.5Weaker or transient hydrogen bonding; steric hindrance between a substituent and the hydroxypropyl groups at the cavity rim.Forms a less stable complex; predicted to elute earlier.

Advanced Applications of 3 Hydroxypropyl Gamma Cyclodextrin in Material Science and Environmental Technologies

Applications in Nanomaterials and Polymer Science

3-Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) is a chemically modified derivative of gamma-cyclodextrin (B1674603), an eight-membered glucose ring molecule. knowde.comscbt.com This modification enhances its water solubility and resistance to crystallization, making it a versatile component in the development of advanced materials. cd-bioparticles.net Its larger cavity size compared to other cyclodextrins allows it to accommodate a wider range of guest molecules. cd-bioparticles.netsigmaaldrich.com

Fabrication of Nanostructures through Inclusion Complexation and Templating

The unique molecular structure of HP-γ-CD, featuring a hydrophobic inner cavity and a hydrophilic exterior, enables it to form inclusion complexes with a variety of guest molecules. researchgate.netmdpi.com This property is harnessed in the fabrication of nanostructures. By encapsulating specific molecules, HP-γ-CD can act as a template, guiding the assembly and growth of nanomaterials with controlled size and morphology.

A notable application is in nanoimprint lithography. Solvent-permeable porous cross-linking molds derived from hydroxypropyl-cyclodextrin have been used to create high-accuracy gold nanostructures. researchgate.net The high permeability of these molds helps to overcome issues like pattern incompleteness that can be caused by trapped gas or solvent during the fabrication process. researchgate.net This technique allows for the transformation of natural polymers into sophisticated devices while retaining their inherent properties. researchgate.net

Role in Polymerization Reactions (e.g., as Phase Transfer Agents, Solubilizers for Monomers)

HP-γ-CD plays a significant role in various polymerization reactions. Its ability to form inclusion complexes allows it to act as a solubilizer for hydrophobic monomers in aqueous polymerization media. This enhances the reaction rate and efficiency by increasing the concentration of the monomer at the reaction site.

Furthermore, HP-γ-CD can function as a phase transfer agent, facilitating the transfer of reactants between different phases (e.g., from an organic phase to an aqueous phase). This is particularly useful in polymerization processes where the monomer and the initiator have different solubilities. The cyclodextrin (B1172386) encapsulates the hydrophobic monomer, making it soluble in the aqueous phase where the polymerization is initiated.

Development of Functional Gels and Biomaterials

HP-γ-CD is a key component in the development of functional gels and biomaterials, particularly hydrogels. nih.gov Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water. nih.govnih.gov The incorporation of HP-γ-CD into hydrogel networks enhances their properties and expands their applications. nih.gov

These cyclodextrin-containing hydrogels can be formed through physical or chemical cross-linking. nih.gov The unique cavity of HP-γ-CD within the hydrogel structure allows for the loading and controlled release of therapeutic agents. nih.gov For instance, HP-γ-CD has been used in hydrogel formulations for ophthalmic drug delivery to improve the bioavailability of drugs. nih.gov

Moreover, these functional gels can be designed to be responsive to environmental stimuli such as pH and temperature, allowing for targeted and controlled release of encapsulated molecules. nih.gov The biocompatibility and biodegradability of HP-γ-CD make these hydrogels particularly suitable for biomedical applications, including tissue engineering and regenerative medicine. nih.govnih.gov

Table 1: Applications of HP-γ-CD in Nanomaterials and Polymer Science
Application AreaSpecific Role of HP-γ-CDExampleReference
Nanostructure FabricationTemplating agent in nanoimprint lithographyFabrication of gold moth-eye nanostructures using solvent-permeable molds researchgate.net
Polymerization ReactionsSolubilizer for hydrophobic monomersEnhancing aqueous polymerization of poorly soluble monomers nih.gov
Functional Gels and BiomaterialsComponent of stimuli-responsive hydrogels for controlled releasepH-sensitive hydrogels for targeted drug delivery nih.govnih.gov

Environmental Remediation and Analytical Chemistry

The unique properties of this compound extend its utility to addressing environmental challenges and enhancing analytical techniques.

Sequestration and Removal of Pollutants (e.g., Heavy Metals, Organic Micropollutants)

HP-γ-CD is an effective agent for the sequestration and removal of various pollutants from water and soil. researchgate.net Its ability to form inclusion complexes with a wide range of organic contaminants, including pesticides, dyes, and pharmaceuticals, makes it a valuable tool in environmental remediation. researchgate.netnih.gov When introduced into contaminated water, HP-γ-CD can act as a molecular sponge, trapping pollutants within its cavity and facilitating their removal. researchgate.net

For instance, HP-γ-CD has been shown to increase the apparent solubility of aromatic hydrocarbons like benzene, toluene, and xylenes, which are difficult to remove from soil. nih.gov This enhanced solubility facilitates their removal from the contaminated matrix. nih.gov Furthermore, cyclodextrin-based materials can be cross-linked to create insoluble polymers that act as adsorbents for pollutants, which can then be easily separated from the water. mdpi.commdpi.com These materials are often regenerable and can be reused multiple times, making them a cost-effective solution for water treatment. researchgate.net

Table 2: Pollutants Removed by Cyclodextrin-Based Materials
Pollutant ClassSpecific ExamplesMechanism of RemovalReference
Aromatic HydrocarbonsBenzene, Toluene, XylenesInclusion complexation leading to increased apparent solubility nih.gov
PesticidesVarious pesticidesEncapsulation within the cyclodextrin cavity nih.gov
PharmaceuticalsIbuprofen, Naproxen, CiprofloxacinAdsorption onto cyclodextrin-based polymers mdpi.com
Endocrine DisruptorsBisphenol A (BPA)Adsorption onto cyclodextrin-based polymers mdpi.commdpi.com
DyesPhenolphthaleinInclusion complexation mdpi.com

Enhancement of Analytical Methods and Sensor Development

In the field of analytical chemistry, HP-γ-CD is utilized to improve the sensitivity and selectivity of various analytical methods. acs.org By forming inclusion complexes with target analytes, it can enhance their solubility in analytical solvents, pre-concentrate them from a sample matrix, and reduce interferences from other compounds. acs.org

HP-γ-CD and other cyclodextrins are employed in various analytical techniques, including high-performance liquid chromatography (HPLC), where they can be used as mobile phase additives for the separation of enantiomers. acs.org In sensor technology, the incorporation of cyclodextrins can lead to the development of highly selective and sensitive sensors. acs.org For example, sensors based on fluorescence or electrochemical principles can be improved by tagging cyclodextrins with chromophores or fluorophores. The change in the spectral properties upon the inclusion of a target analyte allows for its detection and quantification. acs.org

Chromatography and Separation Science (e.g., Chiral Separations)

This compound (3-HP-γ-CD) has emerged as a significant chiral selector in various separation science techniques, particularly in capillary electrophoresis (CE) and gas chromatography (GC). Its utility stems from its ability to form transient diastereomeric complexes with enantiomers, allowing for their separation based on differences in the stability of these complexes.

In capillary electrophoresis, 3-HP-γ-CD is often used as a chiral solvating agent in the background electrolyte. A study demonstrated that out of 86 racemic drugs tested, 30 were successfully resolved using 3-HP-γ-CD. nih.gov The concentration of the cyclodextrin is a critical parameter for optimizing the separation. nih.gov For instance, complete resolution of hydroxyeicosatetraenoic acid (HETE) enantiomers was achieved using 3-HP-γ-CD-modified micellar electrokinetic chromatography (MEKC). nih.gov

Dual cyclodextrin systems, which may include 3-HP-γ-CD, have also been employed to enhance enantioseparations. For example, a combination of hydroxypropyl-γ-CD (HP-γ-CD) and another cyclodextrin derivative was used to separate the four stereoisomers of tapentadol. mdpi.com The use of a dual CD system can be advantageous for separating molecules with multiple chiral centers. mdpi.com

The enantioselectivity of cyclodextrins in chromatography is generally attributed to the formation of inclusion complexes. researchgate.netnih.gov The size of the cyclodextrin cavity plays a crucial role in its ability to form these complexes with guest molecules. chromatographyonline.commdpi.com The choice of a specific cyclodextrin derivative for a particular separation often remains an empirical process of trial and error, as interactions between the solute and functional groups on the cyclodextrin rim also influence chiral selectivity. google.com

Table 1: Examples of Chiral Separations using 3-HP-γ-CD

AnalyteSeparation TechniqueKey FindingsReference
86 Racemic DrugsCapillary Electrophoresis (CE)30 out of 86 drugs were successfully resolved. nih.gov
Hydroxyeicosatetraenoic acids (HETEs)Micellar Electrokinetic Chromatography (MEKC)Complete resolution of enantiomers was achieved. nih.gov
Tapentadol (four stereoisomers)Capillary Electrophoresis (CE) with dual CD systemAll four stereoisomers were successfully separated. mdpi.com

Interactions with Biological Macromolecules and Components (Non-Clinical Focus)

The interaction between this compound and surfactants is a complex phenomenon that has been studied to understand and improve various formulations, including those in the detergent industry. Cyclodextrins are known to form inclusion complexes with the hydrophobic tails of surfactant molecules.

Research has shown that cyclodextrins can interact with surfactants both below and above the critical micelle concentration (CMC). nih.gov While the primary interaction below the CMC is the formation of a host-guest inclusion complex with individual surfactant molecules, the behavior above the CMC is more intricate. Small-angle neutron scattering (SANS) studies have provided direct evidence that cyclodextrins can be located in the core of surfactant micelles. nih.gov This understanding is crucial for developing new strategies for encapsulation and delivery. nih.gov

In the context of laundry detergents, cyclodextrin inclusion complexes have been explored to enhance the delivery of hydrophobic actives. google.com However, the high concentrations of surfactants, builders, and other components in typical laundry formulations can present challenges to the stability of these complexes. google.com

This compound's ability to interact with and modulate lipids, particularly cholesterol, has significant applications in biomedical research, especially in cell culture studies. Cyclodextrins can extract cholesterol from cell membranes, which can alter the properties of the membrane and the function of membrane-associated proteins. nih.govnih.gov

While β-cyclodextrins are more commonly noted for their strong affinity for cholesterol due to the complementary size of their cavity, γ-cyclodextrins and their derivatives also play a role. mdpi.comnih.gov Interestingly, some studies have indicated that hydroxypropyl-γ-cyclodextrin did not solubilize cholesterol, suggesting that the mechanism of action might not solely be direct complexation and may involve other interactions with the cell membrane. mdpi.commdpi.com The extraction of cholesterol by cyclodextrins can disrupt lipid rafts, which are microdomains within the cell membrane rich in cholesterol and sphingolipids. nih.gov This disruption can, in turn, affect the localization and function of proteins residing in these rafts. nih.gov

This property is utilized in research to study the role of cholesterol and lipid rafts in various cellular processes. For example, by depleting membrane cholesterol, researchers can investigate the impact on signal transduction pathways, viral entry, and the function of membrane receptors. nih.govnih.gov

Table 2: Effect of Cyclodextrins on Cellular Cholesterol

Cyclodextrin TypeApplicationMechanism of ActionReference
Hydroxypropyl-β-cyclodextrinCholesterol depletion in cell cultureExtraction of cholesterol from cell membranes, disrupting lipid rafts. nih.govnih.gov
Hydroxypropyl-γ-cyclodextrinCholesterol modulation researchDoes not appear to solubilize cholesterol directly; may have other membrane-interacting effects. mdpi.commdpi.com

The interaction between this compound and peptides or proteins is a multifaceted process that does not solely rely on the formation of inclusion complexes with hydrophobic amino acid side chains. nih.gov While the hydrophobic cavity of the cyclodextrin can accommodate non-polar parts of a peptide or protein, interactions can also occur at the protein surface. nih.gov

These interactions can lead to several outcomes, including:

Modulation of Protein Aggregation: By binding to aggregation-prone regions, cyclodextrins can prevent or reduce the formation of protein aggregates. nih.gov

Protection from Degradation: Steric hindrance from a bound cyclodextrin can mask cleavage sites for proteases, thereby protecting the protein from degradation. nih.gov

Alteration of Function: If the cyclodextrin binds to residues involved in the protein's active or binding site, it can modulate its biological function. nih.gov

The formation of conjugates between cyclodextrins and peptides/proteins is also an area of active research, creating new systems with novel properties. nih.gov These conjugates can be designed for various applications by leveraging the properties of both the cyclodextrin and the peptide/protein. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Tailored 3-Hydroxypropyl-gamma-Cyclodextrin Architectures

A significant frontier in cyclodextrin (B1172386) science is the move towards precisely controlling the molecular architecture of its derivatives. Current synthetic methods for 3-HP-γ-CD often result in a random distribution of hydroxypropyl groups, leading to a complex mixture of isomers. Future research is focused on developing synthetic strategies that offer regioselective control, allowing for the creation of 3-HP-γ-CD molecules with specific substitution patterns.

Integration of Advanced Spectroscopic and Imaging Techniques for Real-Time Interaction Studies

A deep understanding of the dynamic interactions between 3-HP-γ-CD and guest molecules is fundamental to harnessing its full potential. While established techniques like Fourier-transform infrared spectroscopy (FTIR) provide valuable insights into complex formation, the future lies in the integration of more advanced methods capable of real-time analysis. researchgate.net

Isothermal Titration Calorimetry (ITC) is a powerful technique that is increasingly being used to study the thermodynamics of cyclodextrin-guest interactions. d-nb.infonih.gov ITC directly measures the heat released or absorbed during complexation, providing simultaneous determination of the binding constant (K), enthalpy change (ΔH°), entropy change (ΔS°), and stoichiometry of the interaction. d-nb.infonih.govresearchgate.net This allows for a complete thermodynamic profile of the binding event. researchgate.net For instance, ITC studies have been used to characterize the inclusion complexes of various drugs with hydroxypropyl-β-cyclodextrin, revealing details about the driving forces behind complex formation. nih.govresearchgate.net

Advanced imaging techniques are also set to play a more significant role. Atomic Force Microscopy (AFM), for example, can provide high-resolution images of cyclodextrin complexes, offering visual confirmation of their structure and organization. In conjunction with real-time spectroscopic methods, these techniques will provide a comprehensive, multi-dimensional view of 3-HP-γ-CD interactions as they happen.

Expansion of Theoretical Models to Predict Complex Behavior in Diverse Environments

Computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for studying cyclodextrin systems at the atomic level. nih.govcyclolab.hu These simulations provide insights into the structural, energetic, and dynamic aspects of host-guest complexation that can be difficult to obtain experimentally. nih.govmdpi.com

Future research will focus on developing more sophisticated and predictive theoretical models. This includes the creation of more accurate force fields, such as the GLYCAM06 compatible force field, which has been developed to handle all possible isomers of hydroxypropyl-β-cyclodextrin. researchgate.netchemrxiv.org A significant challenge is to create models that can accurately predict the binding affinities and behavior of 3-HP-γ-CD complexes in complex biological or environmental systems. nih.govresearchgate.netnih.gov Machine learning is also emerging as a powerful tool to predict the complexation performance between cyclodextrins and guest molecules, potentially reducing the time and cost associated with experimental screening. nih.govcarbohyde.com The integration of machine learning with molecular simulations can create a synergistic effect for interpreting and predicting the behavior of these complex systems. nih.gov

The table below summarizes some of the computational methods being applied to study cyclodextrin complexes.

Computational Technique Application in Cyclodextrin Research Key Insights Provided
Molecular Dynamics (MD) Simulations Studying the formation and stability of inclusion complexes. mdpi.comProvides information on the dynamic behavior, conformational changes, and interaction energies of host-guest systems. nih.govfrontiersin.org
Molecular Docking Predicting the preferred orientation and binding affinity of a guest molecule within the cyclodextrin cavity. mdpi.comOffers insights into the geometry and stability of the resulting complex.
Machine Learning Predicting binding constants and complexation efficiency based on molecular descriptors. nih.govcarbohyde.comAccelerates the screening of potential guest molecules and optimizes formulation design. nih.gov
Quantum Mechanics (QM) Calculations Investigating the electronic structure and energetics of complex formation with high accuracy. mdpi.comElucidates the nature of intermolecular forces driving the complexation.

Exploration of New Material Science Applications beyond Current Paradigms

The unique properties of 3-HP-γ-CD make it an attractive component for designing novel functional materials. nih.gov While its use in pharmaceuticals is well-established, its potential in other areas of material science is vast and largely untapped.

One of the most exciting future directions is the development of "smart" or stimuli-responsive materials. nih.gove3s-conferences.org These are materials that can undergo a change in their properties in response to an external trigger, such as pH, temperature, or light. e3s-conferences.orgresearchgate.net For example, 3-HP-γ-CD can be incorporated into hydrogels or nanoparticles that release a guest molecule only under specific physiological conditions, leading to targeted therapies. nih.govnih.govnih.govresearchgate.net

Another promising area is environmental remediation. frontiersin.org Materials based on 3-HP-γ-CD could be designed to selectively capture and remove pollutants from water and soil. frontiersin.orgrsc.org Furthermore, its use in creating advanced sensors, particularly electrochemical sensors, is an area of growing interest. mdpi.com The ability to create novel nanosponges and other hyper-crosslinked polymers from 3-HP-γ-CD opens up new possibilities for creating materials with tailored properties for a wide range of applications. nih.gov

Synergistic Effects of this compound in Multicomponent Systems

In real-world applications, 3-HP-γ-CD rarely acts in isolation. It is often part of a complex formulation containing other components like polymers, surfactants, or co-solvents. Understanding the interactions within these multicomponent systems is crucial for optimizing performance.

The addition of a third component, such as a water-soluble polymer like HPMC or a surfactant, can lead to the formation of ternary complexes. ubbcluj.roeijppr.comnih.gov These ternary systems often exhibit synergistic effects, where the combined effect of the components is greater than the sum of their individual effects. mdpi.com For example, a polymer can enhance the solubilizing capacity of 3-HP-γ-CD for a poorly soluble drug, leading to improved stability and dissolution. eijppr.comnih.govmdpi.com

Future research will focus on elucidating the mechanisms behind these synergistic interactions. This will require a combination of advanced experimental techniques and molecular modeling to understand the complex interplay of forces at the molecular level. ubbcluj.ro A thorough understanding of these multicomponent systems will be key to designing highly effective and optimized formulations for a variety of applications, from pharmaceuticals to consumer products. researchgate.netmdpi.com

Q & A

Q. What experimental methods are most effective for preparing inclusion complexes with HPγCD?

To prepare HPγCD inclusion complexes, methodologies such as solvent evaporation , freeze-drying , and pH-shift techniques are widely used. For hydrophobic drugs like curcumin, solvent evaporation (using ethanol or acetone) followed by freeze-drying enhances solubility by disrupting crystallinity and promoting amorphous complex formation . pH-shift methods are optimal for ionizable compounds, where adjusting pH alters drug hydrophobicity, facilitating host-guest interactions . Validation via phase solubility studies (Higuchi-Connors method) is critical to determine stoichiometry and stability constants .

Q. How can researchers assess the solubility enhancement of a compound complexed with HPγCD?

Phase solubility analysis (as per Higuchi and Connors) is the gold standard. By incrementally adding HPγCD to a saturated drug solution and measuring dissolved drug concentration (via UV-Vis or HPLC), researchers generate a phase solubility diagram. A linear AL-type curve indicates 1:1 stoichiometry, while deviations suggest higher-order complexes . For example, curcumin’s solubility increased 100-fold with HPγCD using this method .

Q. What analytical techniques are essential for characterizing HPγCD inclusion complexes?

A multi-technique approach is recommended:

  • NMR Spectroscopy : 2D ROESY or NOESY detects spatial proximity between host and guest protons, confirming inclusion .
  • FTIR : Shifts in carbonyl or aromatic peaks indicate interaction (e.g., curcumin’s C=O stretch at 1625 cm⁻¹ shifting upon complexation) .
  • XRD : Loss of drug crystallinity (amorphous halos) confirms complex formation .
  • DSC : Absence of drug melting endotherms in the complex validates encapsulation .

Advanced Research Questions

Q. How can enzymatic synthesis of HPγCD be optimized for controlled hydroxypropyl substitution?

Enzymatic methods using CGTase (cyclodextrin glucanotransferase) enable regioselective modification. Key parameters include:

  • Substrate ratio : Excess propylene oxide (1:10 molar ratio to γ-CD) increases substitution degree (DS).
  • Reaction time : Prolonged incubation (48–72 hrs) ensures equilibrium but risks side reactions .
  • Temperature/pH : 50–60°C and pH 8–10 maximize enzyme activity .
    For gram-scale synthesis, direct functionalization via microwave-assisted reactions reduces side products .

Q. How do researchers resolve contradictions between solubility enhancement and chemical stability in HPγCD formulations?

Trade-offs arise when solvents or pH adjustments used to enhance solubility degrade labile drugs. Strategies include:

  • Freeze-drying vs. spray-drying : Freeze-drying preserves heat-sensitive drugs but may yield hygroscopic powders. Spray-drying at optimized inlet temperatures (e.g., 120°C) balances stability and solubility .
  • Co-solvent selection : Ethanol (low toxicity) minimizes degradation compared to acetone in solvent evaporation .
  • Accelerated stability studies : Stress testing (40°C/75% RH for 6 months) identifies degradation pathways (e.g., oxidation) mitigated by HPγCD’s cavity protection .

Q. What methodologies address contradictory toxicological data for HPγCD in preclinical studies?

Discrepancies in toxicity often stem from administration route and DS variability . For parenteral use:

  • Hemolytic potential : DS > 6 increases erythrocyte membrane disruption; aim for DS 4–5 to balance safety and solubility .
  • Renal clearance : HPγCD (MW ~1,600 Da) shows route-dependent nephrotoxicity. Subcutaneous administration reduces renal accumulation compared to intravenous .
  • In vitro assays : Use proximal tubule cell lines (e.g., HK-2) to model nephrotoxicity, correlating with in vivo findings .

Q. How can spectral data ambiguities in HPγCD complexation studies be resolved?

Ambiguities in NMR or FTIR arise from dynamic guest motion or weak interactions. Solutions include:

  • Variable-temperature NMR : Lower temperatures (e.g., 278 K) reduce guest mobility, sharpening ROESY cross-peaks .
  • Competitive displacement assays : Add a high-affinity guest (e.g., adamantane derivatives) to confirm binding via signal recovery .
  • Molecular docking : Pair experimental data with simulations (AutoDock Vina) to model plausible inclusion geometries .

Q. What considerations are critical for designing in vivo studies with HPγCD-based delivery systems?

  • Dose proportionality : HPγCD’s osmotic effects limit injectable doses to <10% w/v; higher concentrations require isotonicity adjustment .
  • Bioavailability metrics : Use pharmacokinetic parameters (AUC, Cmax) to compare free vs. complexed drug. For oral delivery, HPγCD’s mucosal adhesion enhances absorption but may require enteric coatings .
  • Tissue distribution : Radiolabeled HPγCD (e.g., ³H-labeled) tracks biodistribution, ensuring target organ accumulation .

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